5-((1H-Imidazol-2-yl)methyl)-1-isopentyl-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide
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Overview
Description
5-((1H-Imidazol-2-yl)methyl)-1-isopentyl-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide is a complex organic compound featuring an imidazole ring, a pyrazolopyridine core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Imidazol-2-yl)methyl)-1-isopentyl-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the construction of the pyrazolopyridine core. Key steps include:
Formation of the Imidazole Ring: This can be achieved through the reaction of glyoxal and ammonia, followed by cyclization.
Construction of the Pyrazolopyridine Core: This involves the reaction of appropriate precursors under controlled conditions to form the desired heterocyclic structure.
Functional Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-((1H-Imidazol-2-yl)methyl)-1-isopentyl-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydro derivatives of the pyrazolopyridine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving imidazole-containing compounds.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of 5-((1H-Imidazol-2-yl)methyl)-1-isopentyl-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrazolopyridine core can interact with biological macromolecules. These interactions can modulate enzyme activity or receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-4-methanol: Shares the imidazole ring but lacks the pyrazolopyridine core.
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1: Contains an imidazole ring but has different functional groups and a different core structure.
Uniqueness
5-((1H-Imidazol-2-yl)methyl)-1-isopentyl-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide is unique due to its combination of an imidazole ring and a pyrazolopyridine core, along with its specific functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H30N6O2 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
5-(1H-imidazol-2-ylmethyl)-N-(2-methoxyethyl)-1-(3-methylbutyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H30N6O2/c1-14(2)4-10-25-16-5-9-24(13-17-20-6-7-21-17)12-15(16)18(23-25)19(26)22-8-11-27-3/h6-7,14H,4-5,8-13H2,1-3H3,(H,20,21)(H,22,26) |
InChI Key |
XQKKBXRGQISVFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=C(CN(CC2)CC3=NC=CN3)C(=N1)C(=O)NCCOC |
Origin of Product |
United States |
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